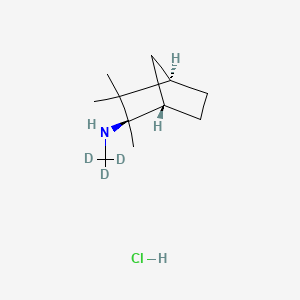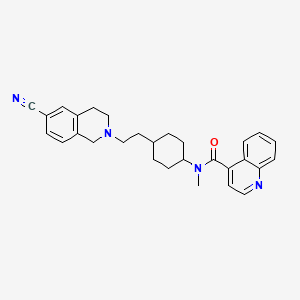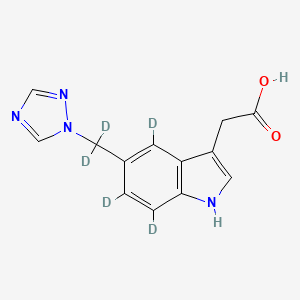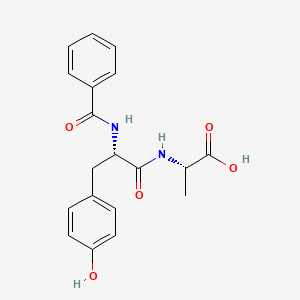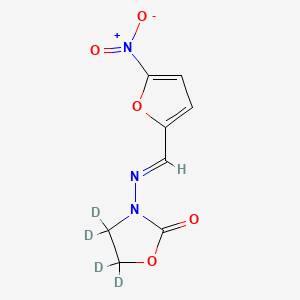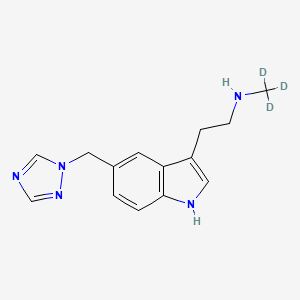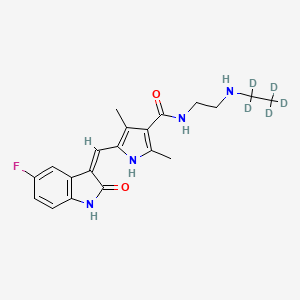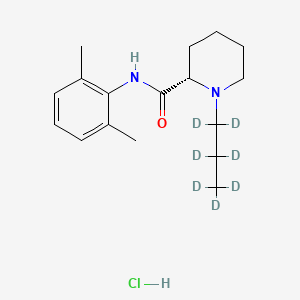
Chlorhydrate de ropivacaïne-d7
Vue d'ensemble
Description
Ropivacaine-d7 Hydrochloride is an internal standard for the quantification of Ropivacaine . It is a potent and reversible blocker of sodium channels in nerve fibers . The formal name of this compound is (S)-N-(2,6-dimethylphenyl)-1-(propyl-d7)piperidine-2-carboxamide, monohydrochloride . The molecular formula is C17H19D7N2O • HCl .
Molecular Structure Analysis
The molecular structure of Ropivacaine-d7 Hydrochloride is represented by the formula C17H19D7N2O • HCl . The molecular weight is 317.9 g/mol . The SMILES representation is CC1=CC=CC©=C1NC([C@H]2N(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])CCCC2)=O.Cl .Physical And Chemical Properties Analysis
Ropivacaine-d7 Hydrochloride is a solid substance . The molecular weight of the compound is 317.9 g/mol .Applications De Recherche Scientifique
Études de pharmacocinétique et de pharmacodynamie
Le chlorhydrate de ropivacaïne-d7 a été utilisé dans des études portant sur sa sécurité, sa pharmacocinétique et sa pharmacodynamie préliminaire . Par exemple, une étude menée sur des sujets sains a impliqué l'administration sous-cutanée de Ropivacaïne Oil Delivery Depot (RODD) contenant de la ropivacaïne. L'étude visait à déterminer l'irritation, la plage de blocage nerveux et la dose optimale .
Gestion de la douleur
Le this compound est un bloqueur puissant et réversible des canaux sodiques dans les fibres nerveuses . Cette propriété le rend utile pour gérer la douleur. Par exemple, il a été utilisé dans des modèles expérimentaux animaux pour soulager la douleur neuropathique .
Anesthésie locale en otorhinolaryngologie
La ropivacaïne est utilisée de manière routinière dans les procédures otorhinolaryngologiques . Ses propriétés vasoconstrictives significatives, sa longue durée d'action et ses complications minimes au niveau du système nerveux central et cardiaque dues à la propriété de l'énantiomère (S) pur en font un médicament anesthésique local polyvalent dans ce domaine .
Quantification de la ropivacaïne
La ropivacaïne-d7 est destinée à être utilisée comme étalon interne pour la quantification de la ropivacaïne par GC ou LC-MS . Cela permet de mesurer avec précision les concentrations de ropivacaïne dans divers contextes de recherche.
Étude des systèmes d'administration de médicaments
Le this compound a été utilisé dans l'étude des systèmes d'administration de médicaments, tels que le Ropivacaïne Oil Delivery Depot (RODD). Ces études examinent comment la ropivacaïne est libérée lentement à partir du RODD
Mécanisme D'action
Target of Action
Ropivacaine-d7 Hydrochloride primarily targets sodium channels in nerve fibers . These channels play a crucial role in the generation and conduction of nerve impulses, which are essential for the transmission of pain signals .
Mode of Action
Ropivacaine-d7 Hydrochloride acts by blocking the generation and conduction of nerve impulses. This is achieved by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . It inhibits sodium ion influx, thereby causing a blockade in nerve fiber impulse conduction .
Biochemical Pathways
Ropivacaine-d7 Hydrochloride affects several biochemical pathways. It blocks the sodium and potassium ion channels in the dorsal horn of the spinal cord . This inhibition of calcium ion channels in the spinal cord blocks electrical input from nociceptive afferent neurons, resulting in powerful analgesic activity . Additionally, it blocks the release of various neurotransmitters such as glutamate, substance P, Prostaglandins, Calcitonin Generated Peptide (CGRP), neurokinin-1 and -2 (NK1, NK2) at the presynaptic level . This leads to the inhibition of the production and transmission of pain signals .
Pharmacokinetics
Ropivacaine-d7 Hydrochloride exhibits linear pharmacokinetic characteristics in the terminal curve, following a first-order model . The plasma half-life is 111 minutes, and the clearance rate is 10.3 liters per minute . The curve of ropivacaine concentration-time in plasma presents a bimodal profile, indicating that ropivacaine is slowly released . The maximum concentration (Cmax) and the area under the curve (AUC) value increase with increasing doses of Ropivacaine-d7 Hydrochloride .
Result of Action
The primary result of Ropivacaine-d7 Hydrochloride action is the induction of local or regional anesthesia during surgery and for acute pain management . It induces complete impairment of proprioception, motor function, and nociception . It also has lesser cardiotoxic effects, lesser motor blockade, and minimal side-effects as compared to bupivacaine .
Action Environment
The action of Ropivacaine-d7 Hydrochloride can be influenced by various environmental factors. Furthermore, its nerve block effects are similar to those of bupivacaine, but it has lower neurotoxicity, cardiovascular toxicity, and local muscular toxicity . This makes it a promising drug for use in different environments, including pediatric caudal analgesia .
Safety and Hazards
Users are advised to avoid breathing mist, gas, or vapors of Ropivacaine-d7 Hydrochloride. Contact with skin and eyes should be avoided. Personal protective equipment and chemical impermeable gloves should be worn when handling the compound. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Orientations Futures
Ropivacaine has been found to possess inhibitory activity and sensitizing effects when combined with conventional chemotherapeutics toward cancer cells . The full applications and the exact targets remain to be revealed, but it has been indicated that its anticancer potency was mediated by multiple mechanisms . This suggests potential future directions for the use of Ropivacaine-d7 Hydrochloride in cancer treatment.
Propriétés
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,3-heptadeuteriopropyl)piperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H/t15-;/m0./s1/i1D3,4D2,11D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNSIBYYUOEUSV-JRDUKJLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676136 | |
| Record name | (2S)-N-(2,6-Dimethylphenyl)-1-(~2~H_7_)propylpiperidine-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217667-10-1 | |
| Record name | (2S)-N-(2,6-Dimethylphenyl)-1-(~2~H_7_)propylpiperidine-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



